o-Aminoazotoluene (CAS 97-56-3), also known as Solvent Yellow 3 or Fast Garnet GBC base, is a specialized aromatic azo compound. While historically utilized as a lipid-soluble colorant, its primary modern procurement value lies in its role as a highly specific hepatocarcinogen for in vivo oncology modeling and as a critical precursor for Fast Garnet GBC salt, a diazonium coupling agent used in colorimetric protease assays[1]. Its distinct lipophilicity, specific DNA intercalation thermodynamics, and targeted pathological progression profile make it a highly specific reagent for specialized biochemical, toxicological, and drug discovery workflows [2].
Substituting o-Aminoazotoluene with closely related azo dyes, such as p-dimethylaminoazobenzene (Butter Yellow), fundamentally alters experimental outcomes in oncology and toxicology models. While both are hepatocarcinogens, their pathological sequences diverge significantly; p-dimethylaminoazobenzene typically induces severe cirrhosis prior to tumor formation, whereas o-Aminoazotoluene predominantly induces hepatomas directly without a pronounced cirrhotic background [1]. Furthermore, in enzymatic assays, substituting the o-aminoazotoluene diazonium derivative (Fast Garnet GBC) with other diazonium salts can shift the absorbance maximum of the coupled product, disrupting established spectrophotometric baselines at 520-530 nm and reducing extraction efficiency in organic solvents like n-butanol [2].
In comparative dietary rat models, o-Aminoazotoluene and p-dimethylaminoazobenzene (Butter Yellow) exhibit distinct pathological sequences. While p-dimethylaminoazobenzene induces pronounced cirrhosis by day 60 followed by tumor formation at ~150 days, o-Aminoazotoluene induces hepatoma formation at ~300 days with minimal to no cirrhotic development [1].
| Evidence Dimension | Time to tumor formation and cirrhotic pathology |
| Target Compound Data | ~300 days latency, primarily hepatoma formation with minimal/no cirrhosis |
| Comparator Or Baseline | p-Dimethylaminoazobenzene (~150 days latency, preceded by pronounced cirrhosis at ~60 days) |
| Quantified Difference | OAT provides a cirrhosis-independent hepatoma model, avoiding early-stage severe fibrotic confounding. |
| Conditions | Oral administration in basal rice diet in vivo models |
Enables researchers to study primary hepatocellular carcinoma (HCC) development and chemoprevention without the confounding variables of severe fibrotic tissue damage.
o-Aminoazotoluene demonstrates a highly differential effect on liver regeneration based on genetic background. Following partial hepatectomy, OAT administration inhibits hepatocyte proliferation by 60–80% in the livers of susceptible mouse strains (e.g., CBA, A/He), whereas resistant strains (e.g., AKR) exhibit less than 15% inhibition [1].
| Evidence Dimension | Hepatocyte proliferation inhibition post-partial hepatectomy |
| Target Compound Data | 60–80% inhibition (in susceptible mouse strains) |
| Comparator Or Baseline | <15% inhibition (in resistant mouse strains) |
| Quantified Difference | >4-fold difference in proliferation inhibition based on genetic susceptibility to OAT. |
| Conditions | In vivo mouse model following partial hepatectomy |
Validates OAT as a highly selective chemical probe for investigating genetic resistance and susceptibility factors in liver cancer models.
Molecular docking and thermodynamic modeling reveal that o-Aminoazotoluene possesses a distinct binding affinity for double-stranded DNA (dsDNA). OAT binds favorably to dsDNA containing an intercalation gap with a free energy (ΔG°) of −6.92 kcal/mol, driven by hydrophobic stacked pi–pi and pi–alkyl interactions, which is stronger than the threading intercalation affinity of p-dimethylaminoazobenzene (ΔG° = −6.50 kcal/mol) [1].
| Evidence Dimension | Free energy of binding (ΔG°) to dsDNA |
| Target Compound Data | ΔG° = −6.92 kcal/mol (to dsDNA with an intercalation gap) |
| Comparator Or Baseline | p-Dimethylaminoazobenzene (ΔG° = −6.50 kcal/mol for dsDNA threading) |
| Quantified Difference | OAT shows stronger thermodynamic favorability for binding to gapped dsDNA conformations. |
| Conditions | In silico molecular docking and thermodynamic modeling |
Highlights OAT's utility as a structural probe for specific DNA conformations and damage sites compared to its dimethylated analog.
As a precursor to Fast Garnet GBC (its diazonium sulfate salt), o-Aminoazotoluene is utilized to couple with ß-naphthylamine released during protease cleavage (e.g., Cathepsin B, Aminopeptidase B). The coupled product allows for robust extraction in n-butanol and highly specific spectrophotometric quantification at 520-530 nm, providing a stable baseline for calculating enzyme inhibition percentages (such as the IC50 of bestatin at 0.01 μg/ml) [1].
| Evidence Dimension | Spectrophotometric detection and extraction |
| Target Compound Data | Strong absorbance at 520-530 nm after coupling and n-butanol extraction |
| Comparator Or Baseline | Uncoupled fluorogenic baselines (require UV/fluorescence optics and lack visible-range extraction concentration) |
| Quantified Difference | Enables robust, visible-range quantification of protease activity using standard spectrophotometry. |
| Conditions | 1.0 M acetate buffer (pH 4.2), 10-15 min coupling, n-butanol extraction |
Essential for standardizing high-throughput colorimetric screening of protease inhibitors without requiring expensive fluorometric equipment.
Utilizing o-Aminoazotoluene to induce hepatomas in rodent models where the absence of a cirrhotic background is required to study primary tumor microenvironments and evaluate chemopreventive agents without fibrotic confounding [1].
Deploying o-Aminoazotoluene in comparative studies between susceptible (e.g., CBA, A/He) and resistant (e.g., AKR) mouse strains to identify biomarkers of hepatocarcinogenesis and liver regeneration inhibition following partial hepatectomy [2].
Using the diazonium salt of o-Aminoazotoluene (Fast Garnet GBC) as a coupling agent to quantify the release of ß-naphthylamine in Cathepsin B or Aminopeptidase B assays, facilitating the visible-range colorimetric screening of novel inhibitors like bestatin [3].
Employing o-Aminoazotoluene as a molecular probe to study threading intercalation and binding affinities in double-stranded DNA containing intercalation gaps, leveraging its specific thermodynamic binding profile [4].
Irritant;Health Hazard